molecular formula C12H11BrO B1337326 1-Bromo-2-ethoxynaphthalene CAS No. 50389-70-3

1-Bromo-2-ethoxynaphthalene

Cat. No. B1337326
CAS RN: 50389-70-3
M. Wt: 251.12 g/mol
InChI Key: BUMQDJUGOXMLDY-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxynaphthalene is an organic compound with the molecular formula C12H11BrO and a molecular weight of 251.12 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1-Bromo-2-ethoxynaphthalene can be achieved through the Williamson Ether Synthesis . This process involves the deprotonation of 2-naphthol with sodium hydroxide to form a naphthoxide ion. The electrophile, 1-bromobutane, is then added to the solution, and the SN2 reaction takes place to form 2-butoxynaphthalene .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-ethoxynaphthalene is 1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Chromatography and Mass Spectrometry

In the field of analytical chemistry, “1-Bromo-2-ethoxynaphthalene” is used in chromatography and mass spectrometry . These techniques are used to separate, identify, and quantify each component in a mixture.

Biopharma Production

“1-Bromo-2-ethoxynaphthalene” is used in biopharma production . It could be used in the synthesis of pharmaceuticals, especially in the production of biopharmaceuticals, which are medical drugs produced using biotechnology.

Safety Controlled Environment and Cleanroom Solutions

This compound is used in safety controlled environment and cleanroom solutions . These environments are designed to maintain extremely low levels of particulates, such as dust, airborne organisms, or vaporized particles.

Safety and Hazards

1-Bromo-2-ethoxynaphthalene is classified as a warning hazard under the GHS07 classification . It may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura coupling reactions , suggesting that its targets could be various organoboron reagents involved in these reactions.

Mode of Action

In the context of Suzuki–Miyaura coupling, 1-Bromo-2-ethoxynaphthalene likely acts as an electrophile, reacting with organoboron reagents. The bromine atom in 1-Bromo-2-ethoxynaphthalene is a good leaving group, which makes it susceptible to nucleophilic attack by organoboron compounds .

Biochemical Pathways

In the context of suzuki–miyaura coupling, it participates in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

Its molecular weight of 25112 suggests that it could potentially be absorbed and distributed in the body

Result of Action

In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.

Action Environment

The action of 1-Bromo-2-ethoxynaphthalene can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, it should be handled in a well-ventilated place to avoid formation of dust and aerosols .

properties

IUPAC Name

1-bromo-2-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMQDJUGOXMLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450167
Record name 1-bromo-2-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50389-70-3
Record name 1-bromo-2-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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